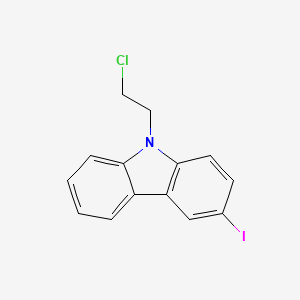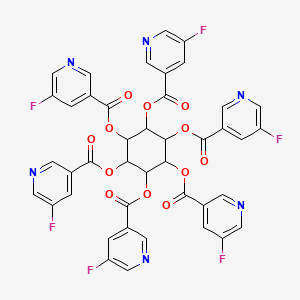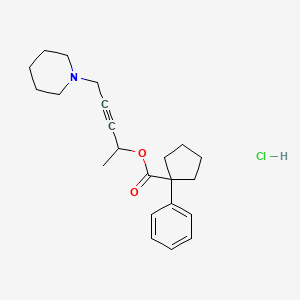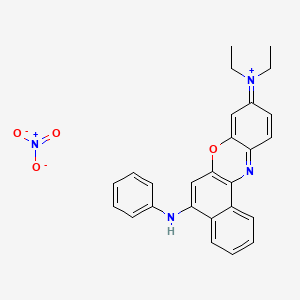
(5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate is a synthetic organic compound known for its vibrant color and potential applications in various scientific fields. This compound belongs to the class of phenoxazines, which are known for their chromophoric properties, making them useful in dye and pigment industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate typically involves the condensation of aniline derivatives with appropriate phenoxazine precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenoxazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
(5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment due to its chromophoric properties.
Biology: Employed as a fluorescent probe for cell imaging and labeling.
Medicine: Investigated for its potential antifungal and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and as a component in various chemical formulations.
Mécanisme D'action
The mechanism of action of (5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate involves its interaction with biological molecules, leading to changes in their fluorescence properties. This compound can bind to specific cellular components, allowing it to be used as a fluorescent probe. Its antifungal and antimicrobial activities are attributed to its ability to disrupt cellular membranes and interfere with essential metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Amino-9H-benzo[a]phenoxazin-9-ylidene)propan-1-aminium chlorides: Known for their antifungal and fluorescent properties.
Nile Blue derivatives: Used as fluorescent dyes and probes in biological research.
Uniqueness
(5-Anilino-9H-benzo(a)phenoxazin-9-ylidene)diethylammonium, nitrate stands out due to its unique combination of chromophoric properties and biological activities. Its ability to act as both a dye and a bioactive compound makes it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
20816-95-9 |
|---|---|
Formule moléculaire |
C26H24N4O4 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
(5-anilinobenzo[a]phenoxazin-9-ylidene)-diethylazanium;nitrate |
InChI |
InChI=1S/C26H23N3O.NO3/c1-3-29(4-2)19-14-15-22-24(16-19)30-25-17-23(27-18-10-6-5-7-11-18)20-12-8-9-13-21(20)26(25)28-22;2-1(3)4/h5-17H,3-4H2,1-2H3;/q;-1/p+1 |
Clé InChI |
UKLGRWPGDFQNLT-UHFFFAOYSA-O |
SMILES canonique |
CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)NC5=CC=CC=C5)OC2=C1)CC.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


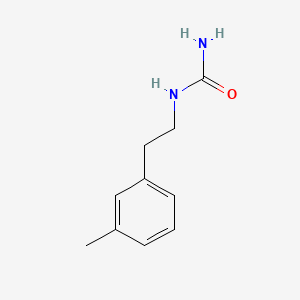
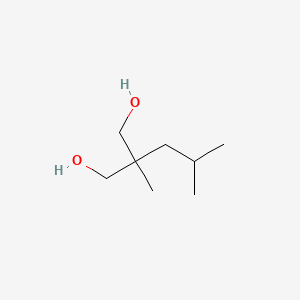
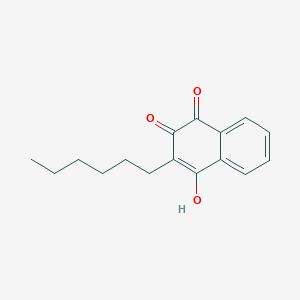
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)

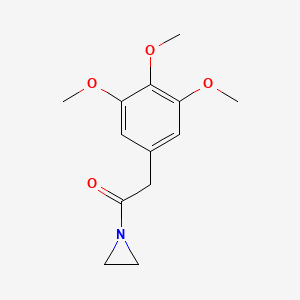

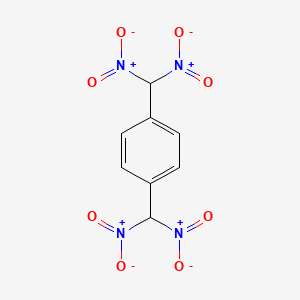
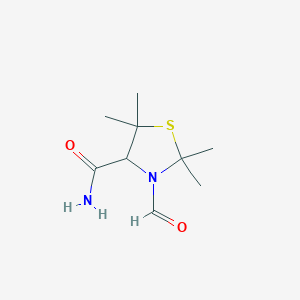
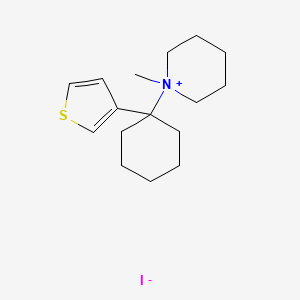
![2-[(2,5-Dimethoxyphenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14701701.png)
